molecular formula C16H12ClNO5 B2656640 methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-39-5

methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2656640
CAS No.: 338778-39-5
M. Wt: 333.72
InChI Key: NUNIVLCQUKIAPE-UHFFFAOYSA-N
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Description

Historical Development of Chromenopyridine Chemistry

The chromenopyridine scaffold emerged as a chemically significant heterocyclic system following the isolation of natural products containing fused chromene and pyridine rings. Early discoveries include alkaloids such as 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid from Penicillium sp. cultures in 2013, which exhibited inhibitory activity against New Delhi metallo-β-lactamase 1 (NDM-1). Synthetic efforts date to the 1970s, when Bloomfield et al. demonstrated cyclization strategies using phenyl pyridyl ethers to construct chromeno[3,2-c]quinolines. Subsequent advancements, such as Villani’s 1975 synthesis of chromeno[3,2-c]pyridines via polyphosphoric acid (PPA)-mediated cyclization of 4-phenoxynicotinic acid, established foundational methodologies. The 1980 patent by Briet et al. marked a milestone by introducing chromeno[3,2-c]pyridines like lortalamine, highlighting their antidepressant potential.

Classification and Nomenclature of Chromeno[2,3-b]Pyridines

Chromeno[2,3-b]pyridines belong to a subclass where the pyridine ring is fused to the chromene moiety at the 2,3-positions. The IUPAC nomenclature follows a bicyclic system numbering, with the oxygen atom of the chromene at position 1 and the pyridine nitrogen at position 3. For example, methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate derives its name from:

  • A chromene core (positions 1–4, 9–10) fused to a pyridine ring (positions 5–8).
  • Substituents: 7-chloro (position 7), 2-methoxymethyl (position 2), 5-oxo (position 5), and 3-carboxylate methyl ester (position 3).

This structural classification aligns with derivatives reported in synthetic studies, such as 2-amino-8-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid.

Significance of the 5H-Chromeno[2,3-b]Pyridine Core in Medicinal Chemistry

The 5H-chromeno[2,3-b]pyridine framework is a privileged scaffold due to its dual aromatic systems, enabling π-π interactions with biological targets. Key applications include:

  • Antioxidant activity : Derivatives like 2,3-disubstituted-5-oxochromeno[2,3-b]pyridines inhibit lipid peroxidation, a critical pathway in oxidative stress.
  • Kinase inhibition : Chromenopyridines targeting phosphatidylinositol phosphate kinases (PI5P4Ks) show promise in cancer and neurodegenerative diseases.
  • Antimicrobial potential : Although early alkaloids like Diaporphasines A–D lacked cytotoxicity, structural tuning has yielded compounds with IC~50~ values as low as 0.9 μM.

The keto group at position 5 enhances hydrogen-bonding capacity, while substituents at positions 2 and 3 modulate electronic and steric properties.

Position of Methyl 7-Chloro-2-(Methoxymethyl)-5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxylate within the Chromeno Family

This compound exemplifies strategic functionalization of the chromeno[2,3-b]pyridine core:

Position Substituent Role
2 Methoxymethyl Enhances lipophilicity and steric bulk, potentially improving target binding.
3 Methyl carboxylate Introduces hydrogen-bond acceptor sites and stabilizes the planar structure.
7 Chloro Electron-withdrawing group that may influence ring electronics and bioactivity.

Compared to simpler analogs like 5-oxo-5H-chromeno[2,3-b]pyridines, the chloro and methoxymethyl groups confer distinct physicochemical properties, such as increased molecular weight (298.29 g/mol) and altered logP values. Its synthesis likely involves cyclocondensation of 3-cyanochromones with active methylene compounds, as demonstrated in ultrasound-assisted routes for related derivatives.

Properties

IUPAC Name

methyl 7-chloro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-21-7-12-9(16(20)22-2)6-11-14(19)10-5-8(17)3-4-13(10)23-15(11)18-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNIVLCQUKIAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of chromeno-pyridine structures have been explored for their ability to inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 . In vitro assays have shown promising results in terms of selectivity and potency against cyclin-dependent kinases (CDK), which are crucial targets in cancer therapy.

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory effects, as seen in related compounds that inhibit albumin denaturation—a common assay for evaluating anti-inflammatory activity . The presence of the chloro and methoxy groups is believed to play a significant role in enhancing the compound's pharmacological profile by improving solubility and binding affinity to target proteins.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. Various synthetic pathways have been documented, which include:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the chromeno-pyridine backbone.
  • Substitution Reactions : Introducing the chloro and methoxy groups through electrophilic aromatic substitution techniques.

These methods highlight the versatility of this compound in organic synthesis and its potential as a scaffold for developing new therapeutic agents.

Therapeutic Investigations

Several case studies have investigated the therapeutic applications of similar chromeno-pyridine derivatives:

  • A study demonstrated that specific derivatives exhibited potent inhibition against CDK2 and CDK9 with IC50 values significantly lower than existing therapies .
  • Another investigation focused on the structure–activity relationship (SAR) of chromeno derivatives, revealing that modifications at the chloro position led to enhanced anticancer activity due to improved interactions with target enzymes involved in cell cycle regulation6.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Physical Data :

  • Molecular Formula: C₁₆H₁₂ClNO₅
  • Molecular Weight: 333.73 g/mol
  • CAS Registry: 338778-39-5 .

This compound is part of a broader class of chromeno[2,3-b]pyridines, which are studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Chromeno[2,3-b]pyridines exhibit significant variability in substituents at positions 2, 3, 5, and 7, which modulate their physical, chemical, and biological profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-Cl, 2-(methoxymethyl), 3-COOCH₃ C₁₆H₁₂ClNO₅ 333.73
Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-Cl, 2-CH₃, 3-COOCH₂CH₃ C₁₆H₁₂ClNO₄ 317.73
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid 7-isopropyl, 2-NH₂, 3-COOH C₁₆H₁₄N₂O₄ 298.29
Methyl 2-(2-methoxy-2-oxoethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 2-CH₂COOCH₃, 3-COOCH₃ C₁₇H₁₃NO₆ 327.29
Ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate 2-pyridinylamino ethenyl, 3-COOCH₂CH₃ C₂₂H₁₈N₃O₄ 388.40

Key Observations :

  • Position 2: Methoxymethyl (target compound) introduces greater polarity and bulk compared to methyl (Ethyl 7-chloro-2-methyl analog) or amino groups ().
  • Position 3 : Methyl/ethyl esters (e.g., target compound) enhance lipophilicity vs. carboxylic acids (), which may improve membrane permeability.
  • Position 7 : Chlorine (target) vs. isopropyl () or unsubstituted analogs alters electronic density and steric interactions.

Physical and Chemical Properties

  • Solubility : Methoxymethyl and ester groups (target compound) likely increase solubility in polar aprotic solvents compared to purely alkyl-substituted analogs.
  • Melting Points : Halogenation (Cl at position 7) typically raises melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Stability : Methyl esters (target) are more hydrolytically stable than ethyl esters under basic conditions, as seen in hydrolysis reactions (e.g., conversion of ethyl to carboxylic acids in ).

Comparative Yields :

  • Ethyl 7-chloro-2-methyl analog (): Synthesized in 67–80% yields via Sonogashira coupling .
  • Amino-substituted analogs (): Achieved 78–97% yields via hydrogenation or hydrolysis .

Biological Activity

Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 338778-39-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its therapeutic potentials, particularly in neuroprotection and anticancer activities.

The molecular formula of this compound is C16H12ClNO5C_{16}H_{12}ClNO_{5} with a molecular weight of 333.72 g/mol. The compound exhibits a predicted boiling point of approximately 501.6 °C and a density of 1.414 g/cm³ .

Synthesis

The synthesis of this compound involves the modification of chromeno-pyridine derivatives, which are known for their diverse biological activities. The synthetic routes typically include reactions that introduce the methoxymethyl and chloro substituents at specific positions on the chromeno-pyridine scaffold.

Neuroprotective Effects

Recent studies have indicated that derivatives of chromeno-pyridine compounds may act as inhibitors of monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure–activity relationship (SAR) studies suggest that modifications in the chromeno-pyridine framework can enhance MAO inhibitory activity . Specifically, some derivatives have shown promising results in inhibiting MAO B with IC50 values as low as 0.703 μM, indicating potential for neuroprotective applications .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that certain chromeno-pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) tumor cells. The observed IC50 values for these compounds ranged from 4.83 to 11.3 μM . This suggests that the compound may possess multitargeted anticancer properties.

Case Studies

  • Neuroprotection : In a study evaluating the neuroprotective effects of chromeno-pyridine derivatives, methyl 7-chloro-2-(methoxymethyl)-5-oxo showed significant inhibition of MAO A and B, suggesting its potential use as a therapeutic agent in treating neurodegenerative disorders .
  • Antitumor Activity : Another study highlighted the effectiveness of similar compounds against tumor growth in MCF-7 and HCT116 cell lines. The combination of these compounds with established chemotherapy agents like doxorubicin resulted in enhanced cytotoxicity, indicating a synergistic effect that could improve treatment outcomes .

Summary Table of Biological Activities

Activity TypeTargetIC50 (μM)Reference
MAO InhibitionMAO A1.18
MAO InhibitionMAO B0.703
Antitumor ActivityMCF-74.83–11.3
Antitumor ActivityHCT1164.83–11.3

Q & A

Q. What are the optimal synthetic routes for methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?

Methodological Answer: A multi-step synthesis is typically employed, leveraging condensation and cyclization reactions. For example:

Core Chromenopyridine Formation : React salicylaldehyde derivatives with malononitrile and a substituted pyridinone under reflux in pyridine (3–5 hours). This generates the chromeno[2,3-b]pyridine scaffold .

Chlorination and Methoxymethylation : Introduce chlorine and methoxymethyl groups via electrophilic substitution or nucleophilic displacement. Chlorine can be added using Cl₂/FeCl₃, while methoxymethylation may involve Williamson ether synthesis (e.g., NaH, methoxymethyl chloride).

Esterification : Final carboxylation is achieved via esterification with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYield
Chromenopyridine formationSalicylaldehyde, malononitrile, 6-hydroxy-4-methylpyridin-2(1H)-one, pyridine, reflux (2–5 h)60–75%
ChlorinationCl₂/FeCl₃, DCM, 0–5°C80–90%
MethoxymethylationMethoxymethyl chloride, NaH, THF, 0°C→RT65–75%

Q. How can purification and characterization challenges be addressed for this compound?

Methodological Answer :

  • Purification : Use column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) resolves polar impurities .
  • Characterization :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The methoxymethyl group shows a singlet at δ 3.3–3.5 ppm (CH₃O), while the chromenopyridine protons appear downfield (δ 6.5–8.5 ppm) .
    • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.
    • XRD : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities. For similar compounds, C—H···O hydrogen bonds stabilize crystal packing .

Q. What spectroscopic techniques are critical for confirming the structure?

Methodological Answer :

  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
  • UV-Vis : Chromenopyridines exhibit strong absorbance at λ ~300–350 nm due to π→π* transitions.
  • 2D NMR : COSY and NOESY correlate adjacent protons and spatial interactions. For example, the methoxymethyl group’s proximity to the pyridine ring can be confirmed via NOE .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry.
  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., Jacobsen’s thiourea) or transition-metal catalysts (e.g., Pd/BINAP) for stereocontrol. For related pyrrolidine carboxylates, diastereoselectivity >90% was achieved via chiral induction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical outcomes by stabilizing transition states .

Q. What insights can X-ray crystallography provide about this compound’s solid-state behavior?

Methodological Answer :

  • Crystal Packing : Analyze intermolecular interactions (e.g., C—H···O bonds, π-π stacking). For chromenopyridine analogs, bifurcated hydrogen bonds form chains along the c-axis, influencing mechanical stability .
  • Torsional Angles : Measure deviations from planarity in the chromenopyridine ring. For example, a flattened boat conformation (deviation ~0.224 Å) was observed in ethyl 7-methyl-3-oxo-thiazolopyrimidine derivatives .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cell (Å, °)a=10.2, b=12.5, c=14.8; β=105.7
Density (g/cm³)1.45

Q. How can computational methods (e.g., DFT) predict electronic properties?

Methodological Answer :

  • HOMO-LUMO Analysis : Calculate frontier orbitals to assess reactivity. Chromenopyridines typically exhibit low band gaps (~3.5 eV), making them potential fluorophores .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites. The carbonyl oxygen and pyridine nitrogen are electron-rich, guiding functionalization .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to rationalize pharmacological activity.

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace methoxymethyl with ethoxymethyl or halogens) and test against biological targets.
  • Pharmacophore Mapping : Use NMR titration or surface plasmon resonance (SPR) to identify binding motifs. For pyrimidine derivatives, the 5-oxo group and aromatic rings are critical for kinase inhibition .
  • In Vivo/In Vitro Assays : Prioritize targets linked to chromenopyridine bioactivity (e.g., anti-inflammatory, anticancer) .

Q. How should contradictory data (e.g., NMR vs. XRD) be resolved?

Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while XRD shows static structures. For flexible groups (e.g., methoxymethyl), compare variable-temperature NMR with XRD to assess rotational barriers.
  • Quantum Refinement : Combine XRD data with DFT-optimized geometries to resolve discrepancies in bond lengths/angles .
  • Cross-Validation : Use complementary techniques (e.g., IR, MS) to confirm functional groups if NMR/XRD disagree.

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